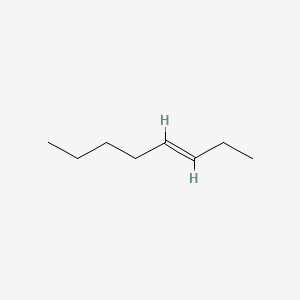

trans-3-Octene

Description

(E)-3-Octene is an acyclic olefin.

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTDZYMMFQCTEO-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872995 | |

| Record name | (3E)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-3-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14919-01-8, 592-98-3, 25377-83-7 | |

| Record name | trans-3-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3E)-3-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4P9KO860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

trans-3-Octene molecular weight and formula

Structural Characterization, Synthesis, and Reactivity Profile

Executive Summary

trans-3-Octene (CAS: 14919-01-8), also designated as (E)-3-octene, is an internal alkene of significant utility in organic synthesis, particularly as a model substrate for olefin metathesis and hydrofunctionalization studies.[1][2] Unlike its cis-isomer, the trans-configuration offers distinct steric accessibility, influencing the stereochemical outcome of downstream functionalizations such as epoxidation and dihydroxylation. This guide provides a rigorous technical analysis of its physicochemical properties, validation protocols, and synthetic pathways.

Physicochemical Specifications

The following data represents the standard reference values for high-purity (>98%) this compound. Researchers must verify refractive index upon receipt of commercial samples to ensure isomeric purity, as cis/trans contamination is common.

| Property | Value | Unit | Conditions |

| Molecular Formula | C₈H₁₆ | - | - |

| Molecular Weight | 112.21 | g/mol | - |

| CAS Registry Number | 14919-01-8 | - | Specific to (E)-isomer |

| Boiling Point | 121–122 | °C | 760 mmHg |

| Density | 0.716 | g/mL | 25 °C |

| Refractive Index ( | 1.413 | - | 20 °C |

| Flash Point | 14 | °C | Closed Cup |

| Solubility | Immiscible | - | Water |

Structural Validation & Spectroscopy

Distinguishing this compound from (Z)-3-octene is critical for stereoselective applications. The definitive method for validation is Proton NMR (

Nuclear Magnetic Resonance ( H NMR)

-

Diagnostic Signal: The vinylic protons (H-3 and H-4) appear as complex multiplets due to coupling with adjacent methylene groups.

-

Coupling Constant (

): The vicinal coupling between the two alkene protons is the primary identifier.-

trans-(E)-3-Octene:

(Range: 14–18 Hz). -

cis-(Z)-3-Octene:

(Range: 6–12 Hz).

-

-

Protocol: Acquire spectrum in CDCl₃. Expand the alkene region (5.3–5.5 ppm). If the multiplet analysis is ambiguous due to second-order effects, perform a decoupling experiment irradiating the allylic positions.

Infrared Spectroscopy (FT-IR)

-

Diagnostic Band: A strong absorption band at 960–970 cm⁻¹ corresponds to the C–H out-of-plane bending (wagging) vibration specific to trans-disubstituted alkenes. This band is absent in the cis-isomer.

Synthetic Protocols

While this compound is commercially available, in-house synthesis is often required for isotopic labeling or when high stereoisomeric purity (>99:1 E:Z) is mandatory. The Birch Reduction of 3-octyne is the gold standard for accessing the trans-alkene thermodynamically.

Protocol: Dissolving Metal Reduction (Birch Conditions)

Objective: Stereoselective reduction of 3-octyne to this compound. Mechanism: Sequential single-electron transfers (SET) from dissolved lithium to the alkyne antibonding orbital, followed by protonation. The trans-selectivity is dictated by the stability of the intermediate vinyl radical anion, which adopts a trans-geometry to minimize repulsion between the electron lone pair and the alkyl substituents.

Reagents:

-

3-Octyne (1.0 equiv)

-

Lithium metal (wire or granules, 4.0 equiv)

-

Liquid Ammonia (Solvent, approx. 10 mL/mmol substrate)

-

Ethanol or tert-Butanol (Proton source)

-

Ammonium Chloride (Quench)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser and a nitrogen inlet.

-

Solvent Condensation: Cool the flask to -78 °C (dry ice/acetone bath). Condense anhydrous ammonia gas into the flask until the desired volume is reached.

-

Lithium Dissolution: Add lithium metal in small pieces. The solution will turn a deep, characteristic bronze/blue color, indicating the presence of solvated electrons (

). Stir for 15 minutes. -

Substrate Addition: Dissolve 3-octyne in a minimal amount of dry THF (optional co-solvent). Add this solution dropwise to the blue reaction mixture.

-

Reaction: Stir the mixture at reflux temperature of ammonia (-33 °C) for 2–4 hours.

-

Quench: Carefully add solid ammonium chloride or dry ethanol until the blue color dissipates (indicating consumption of excess electrons).

-

Workup: Allow the ammonia to evaporate overnight under a stream of nitrogen. Partition the residue between water and pentane. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation (BP 121 °C) yields pure this compound.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from 3-octyne, contrasting the trans-selective Birch reduction with the cis-selective Lindlar hydrogenation.

Figure 1: Stereodivergent synthesis of 3-octene isomers from 3-octyne.

Reactivity & Applications in Drug Development

This compound serves as a valuable intermediate due to its defined stereochemistry. In drug development, it is frequently used to validate stereospecific oxidation catalysts.

Key Transformations

-

Asymmetric Epoxidation: Reaction with m-CPBA or Jacobsen’s catalyst yields trans-2,3-dihexyloxirane (preserving the trans stereochemistry). This is vital for synthesizing polyketide fragments.

-

Dihydroxylation: Sharpless Asymmetric Dihydroxylation (AD-mix-β) converts this compound into the corresponding chiral diol with high enantiomeric excess (ee).

-

Olefin Metathesis: Used as a chain-transfer agent or cross-metathesis partner to introduce C8 chains into macrocycles.

Reactivity Workflow

Figure 2: Primary functionalization pathways for this compound in organic synthesis.

Safety & Handling

-

Flammability: High. Flash point 14 °C. Store in a flammables cabinet. Ground all equipment during transfer to prevent static discharge ignition.

-

Aspiration Hazard: Category 1.[3] If swallowed, this compound can enter airways and cause chemical pneumonitis. Do not induce vomiting.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow auto-oxidation to peroxides over extended periods.

References

-

NIST Chemistry WebBook. 3-Octene, (E)- Thermochemical Data. [Link]

-

LibreTexts Chemistry. NMR Coupling Constants and Karplus Equation. [Link]

Sources

An In-depth Technical Guide to trans-3-Octene (CAS 14919-01-8)

<Senior Application Scientist >

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of trans-3-octene (CAS 14919-01-8), a key aliphatic alkene in organic synthesis. The document is structured to lead the researcher from fundamental chemical and physical properties through to practical laboratory applications, including synthesis, purification, and analytical characterization. Emphasis is placed on the causality behind experimental choices and the role of this compound as a versatile building block in the synthesis of more complex molecules, particularly within the context of pharmaceutical research and development. This guide serves as a practical resource, integrating established protocols, mechanistic insights, and critical safety information.

Core Identity and Physicochemical Properties

This compound, also known as (E)-3-Octene, is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2] The "trans" or "(E)" designation specifies the stereochemistry of the double bond, where the alkyl substituents are located on opposite sides, a configuration that significantly influences its physical properties and reactivity compared to its cis isomer.[1] It is a colorless liquid with a characteristic odor, and it is insoluble in water but soluble in common organic solvents.[1]

Key Physical and Chemical Data

A summary of essential quantitative data for this compound is presented below. This data is critical for planning reactions, purification procedures, and safe handling.

| Property | Value | Source(s) |

| CAS Registry Number | 14919-01-8 | [3][4][5] |

| Molecular Formula | C₈H₁₆ | [1][3][5] |

| Molecular Weight | 112.21 g/mol | [5][6] |

| Appearance | Colorless to almost colorless liquid | [2][3][7] |

| Boiling Point | 121-123 °C (lit.) | [3][4][7] |

| Melting Point | -110 °C | [3][4] |

| Density | 0.716 g/mL at 25 °C (lit.) | [3][8] |

| Refractive Index (n20/D) | 1.413 (lit.) | [3][9] |

| Vapor Pressure | 33 mmHg at 37.7 °C | [3] |

| Flash Point | 14 °C (57 °F) | [3][7] |

Synthesis and Purification Strategies

The stereoselective synthesis of trans-alkenes is a fundamental task in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and required stereochemical purity.

Common Synthetic Routes

While various methods exist, the Wittig reaction and its modifications (e.g., the Schlosser modification) are cornerstone techniques for generating alkenes with controlled geometry. To favor the formation of the thermodynamically more stable trans (E) isomer, unstabilized or semi-stabilized ylides are typically employed.

Another powerful, though less common for this specific target, method is alkyne reduction . The reduction of 3-octyne using sodium in liquid ammonia (a dissolving metal reduction) selectively produces this compound. This method is highly effective for generating trans-alkenes from internal alkynes.

A Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound, emphasizing the critical validation steps.

Caption: Generalized workflow for the synthesis and quality control of this compound.

Purification Protocol: Fractional Distillation

Given the close boiling points of cis and trans isomers of 3-octene, fractional distillation is the preferred method for purification on a laboratory scale.

Objective: To separate this compound from its cis isomer and other impurities based on differences in boiling point.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Charging the Flask: Charge the crude reaction mixture into the distillation flask, adding boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

-

Heating: Gently heat the distillation flask using a heating mantle. The goal is to establish a slow, steady rate of distillation.

-

Equilibration: Allow the vapor to slowly rise through the fractionating column. This allows for the establishment of a temperature gradient and the separation of components.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approx. 121-123 °C). Discard any initial lower-boiling forerun and stop the distillation before higher-boiling impurities begin to distill.

-

Validation: Analyze the collected fraction(s) by Gas Chromatography (GC) to confirm purity and isomeric ratio.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is a critical, self-validating step in any synthetic protocol. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most diagnostic feature is the C-H out-of-plane bending vibration for a trans-disubstituted alkene.

-

Key Absorptions:

-

~3010 cm⁻¹: =C-H stretch (vinylic C-H)

-

~1670 cm⁻¹: C=C stretch (often weak for symmetrical trans-alkenes)

-

~965 cm⁻¹: =C-H bend (out-of-plane, characteristic and strong for trans-alkenes)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed structural information.

-

¹H NMR: The vinylic protons (on the double bond) of this compound will appear as a multiplet around 5.4 ppm . The large coupling constant (J ≈ 15 Hz) between these two protons is definitive proof of the trans stereochemistry. The aliphatic protons will appear as multiplets in the upfield region (approx. 0.9-2.1 ppm).

-

¹³C NMR: The vinylic carbons will appear in the downfield region, typically between 120-140 ppm . The eight distinct carbon environments will result in eight signals in the proton-decoupled spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is invaluable for assessing purity and confirming molecular weight.

-

GC: The retention time under a standard set of conditions can help identify the compound. More importantly, it can effectively separate cis and trans isomers, allowing for the determination of the isomeric purity of the sample.

-

MS: Electron ionization will lead to fragmentation of the molecule. The molecular ion peak (M⁺) will be observed at m/z = 112 , confirming the molecular weight. The fragmentation pattern provides a chemical fingerprint that can be compared against spectral libraries like those from NIST.[5]

Key Chemical Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond, making it a substrate for a wide variety of addition reactions. Its use in organic synthesis is a direct result of this reactivity.[1]

Epoxidation

The conversion of the alkene to an epoxide is a crucial transformation, as epoxides are versatile intermediates for synthesizing diols, amino alcohols, and other valuable motifs in drug development.

Mechanism: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism where the peroxy oxygen is delivered to the same face of the double bond. For a trans-alkene, this results in a trans-epoxide.

Caption: Reaction pathway for the epoxidation of this compound with m-CPBA.

Dihydroxylation

The synthesis of diols from alkenes can be achieved with stereochemical control.

-

syn-Dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) results in the addition of two hydroxyl groups to the same face of the double bond, producing a racemic mixture of (3R,4S)- and (3S,4R)-octane-3,4-diol.

-

anti-Dihydroxylation: This is achieved via a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide. This pathway yields a racemic mixture of (3R,4R)- and (3S,4S)-octane-3,4-diol.

Applications in Organic Synthesis and Drug Development

This compound serves as a fundamental C8 building block.[10] Its primary utility lies in its function as a simple, well-defined starting material for constructing more complex molecular scaffolds.

-

Oligomerization: It has been used in studies investigating the oligomerization of C8 alkenes to produce liquid hydrocarbon transportation fuels.[8][9]

-

Precursor to Chiral Molecules: Asymmetric versions of the reactions described above (e.g., Sharpless asymmetric dihydroxylation or epoxidation) can convert the achiral this compound into valuable chiral intermediates, which are foundational in modern drug synthesis.

-

Metathesis Reactions: Alkene metathesis provides a powerful tool for C-C bond formation. This compound can participate in cross-metathesis reactions with other alkenes to generate new, more complex unsaturated systems.

Safety, Handling, and Storage

This compound is a highly flammable liquid and vapor.[3][6][7] It may be fatal if swallowed and enters the airways due to its aspiration hazard.[6][7] It can also cause irritation to the eyes and respiratory system.[11]

-

Handling:

-

Storage:

-

First Aid:

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[11]

References

-

ChemBK. trans-oct-3-ene. [Link]

-

ChemBK. This compound. [Link]

-

Royal Society of Chemistry. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Chemical Society Reviews. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

National Center for Biotechnology Information. This compound | C8H16 | CID 638228. PubChem. [Link]

-

National Institute of Standards and Technology. 3-Octene, (E)-. NIST Chemistry WebBook. [Link]

-

TCI EUROPE N.V. This compound | 14919-01-8. [Link]

-

Brainly. Select the structure corresponding to this compound. [Link]

-

SLS Ireland. This compound, 98% | 111244-1G | SIGMA-ALDRICH. [Link]

Sources

- 1. CAS 14919-01-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 3-Octene, (E)- [webbook.nist.gov]

- 6. This compound | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 14919-01-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | 14919-01-8 [chemicalbook.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. chemscene.com [chemscene.com]

- 11. content.labscoop.com [content.labscoop.com]

(E)-oct-3-ene: A Comprehensive Technical Guide for Drug Development Professionals

Prepared by: Gemini Scientific Applications

Abstract

(E)-oct-3-ene, a member of the alkene family, is a valuable hydrocarbon in organic synthesis. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, reactivity, and safety protocols. The document is intended for researchers, scientists, and drug development professionals, offering technical insights and practical methodologies relevant to the laboratory and process development environments. We will explore its nomenclature, key identifiers, spectroscopic characteristics, and provide a detailed, validated protocol for its stereoselective synthesis. Furthermore, this guide outlines its applications as a synthetic intermediate and the critical safety measures required for its handling and storage.

Nomenclature and Identification

The precise identification of a chemical entity is foundational for research, development, and regulatory compliance. This section details the standardized naming conventions and unique identifiers for (E)-oct-3-ene.

IUPAC Name

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is (E)-oct-3-ene .[1][2] The "(E)" prefix, from the German entgegen, specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides.

Synonyms

In literature and commercial listings, (E)-oct-3-ene is also known by several other names. The most common of these are:

Chemical Identifiers

For unambiguous database searching and material cataloging, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Registry Number | 14919-01-8 | NIST[1][3], PubChem[2] |

| PubChem CID | 638228 | PubChem[2] |

| Molecular Formula | C₈H₁₆ | NIST[1][3], PubChem[2] |

| InChI | InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ | NIST[1][3], PubChem[2] |

| InChIKey | YCTDZYMMFQCTEO-FNORWQNLSA-N | NIST[1][3], PubChem[2] |

| SMILES | CCCC/C=C/CC | PubChem[2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, developing purification strategies, and ensuring safe handling.

Key Physicochemical Data

The following table summarizes the key physical and chemical properties of (E)-oct-3-ene.

| Property | Value | Unit | Notes/Source |

| Molecular Weight | 112.21 | g/mol | PubChem[2], NIST[1] |

| Appearance | Clear, colorless liquid | Sigma-Aldrich[4] | |

| Boiling Point | 122 - 123 | °C | at 760 mmHg (lit.)[4][5] |

| Melting Point | -89 to -86 | °C | lit.[5] |

| Density | 0.715 - 0.718 | g/cm³ | at 25°C (lit.)[4][5][6] |

| Refractive Index | 1.413 | n20/D | lit.[5][6] |

| Flash Point | 70 | °F | Closed cup[5] |

Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and purity assessment of (E)-oct-3-ene.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M+) peak at m/z = 112. The fragmentation pattern is characteristic of a linear alkene.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a characteristic C-H stretching peak for the vinyl hydrogens around 3010-3030 cm⁻¹ and a sharp C=C stretching absorption near 965 cm⁻¹, which is indicative of the trans (E) configuration.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The vinyl protons (-CH=CH-) typically appear as a multiplet in the range of 5.3-5.5 ppm. The large coupling constant (J ≈ 15 Hz) between these protons is a definitive indicator of the trans stereochemistry.

-

¹³C NMR: The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum, typically between 125 and 135 ppm.

-

Synthesis and Purification

The stereoselective synthesis of (E)-alkenes is a common objective in organic chemistry. The reduction of an alkyne using sodium in liquid ammonia is a classic and reliable method for producing trans-alkenes with high stereoselectivity.

Stereoselective Synthesis: Dissolving Metal Reduction

Principle: The reduction of oct-3-yne with sodium metal in liquid ammonia (a Birch-type reduction) proceeds via a radical anion intermediate. The subsequent protonation and second electron transfer steps favor the formation of the more thermodynamically stable trans-alkene. This method is highly effective for generating (E)-isomers, avoiding the catalysts that can sometimes lead to over-reduction or isomerization.

Detailed Experimental Protocol

Objective: To synthesize (E)-oct-3-ene from oct-3-yne.

Materials:

-

Oct-3-yne

-

Sodium metal

-

Liquid ammonia, anhydrous

-

Ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Pentane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Three-neck round-bottom flask with a dry ice/acetone condenser, dropping funnel, and gas inlet.

Methodology:

-

Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.

-

Ammonia Condensation: Under a stream of inert gas (argon or nitrogen), cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 200 mL of anhydrous ammonia.

-

Sodium Dissolution: Carefully add small, freshly cut pieces of sodium metal (approx. 1.2 equivalents) to the stirring liquid ammonia. The formation of a deep blue color indicates the dissolution of sodium and the presence of solvated electrons.

-

Alkyne Addition: Dissolve oct-3-yne (1 equivalent) in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the sodium-ammonia solution over 30 minutes. The blue color should fade as the reaction proceeds. If the color persists, it indicates the reaction is complete.

-

Quenching: After stirring for 2 hours, quench the reaction by the cautious, portion-wise addition of solid ammonium chloride until the blue color is completely discharged. This step neutralizes the excess sodium amide formed during the reaction.

-

Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Workup: Add 100 mL of water to the remaining residue. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.

-

Characterization: Confirm the identity and purity of the resulting (E)-oct-3-ene using ¹H NMR, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis and Purification Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Sources

- 1. 3-Octene, (E)- [webbook.nist.gov]

- 2. This compound | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Octene, (E)- [webbook.nist.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. (E)-3-octene [stenutz.eu]

- 7. 3-Octene, (E)- [webbook.nist.gov]

- 8. 3-Octene, (E)- [webbook.nist.gov]

Navigating the Safety Profile of trans-3-Octene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Identity: Understanding the Foundation

trans-3-Octene is an unsaturated hydrocarbon with the molecular formula C8H16.[1][2] Its structure, featuring a double bond in the trans configuration between the third and fourth carbon atoms, dictates its physical properties and reactivity. A clear colorless liquid, its low flash point and vapor pressure are critical determinants of its primary hazard profile.[3][4]

Understanding these fundamental properties is the first step in a robust safety assessment. The density, being less than water, and its insolubility in water have implications for spill control and environmental fate.[2][5] The vapor pressure indicates a significant inhalation hazard in poorly ventilated areas.[4]

| Property | Value | Source |

| Molecular Formula | C8H16 | [1][2] |

| Molecular Weight | 112.21 g/mol | [1][3] |

| Appearance | Clear colorless liquid | [4] |

| Boiling Point | 121-122 °C | [2][3] |

| Melting Point | -110 °C | [2][6] |

| Flash Point | 14 °C (57.2 °F) - closed cup | |

| Density | 0.716 g/mL at 25 °C | [2][3] |

| Vapor Pressure | 33 mm Hg at 37.7 °C | [2][4] |

| Refractive Index | n20/D 1.413 | [2][3] |

Hazard Identification and GHS Classification: A Dual Threat

This compound is classified under the Globally Harmonized System (GHS) as a substance with two primary, significant hazards: high flammability and aspiration toxicity.[1] This dual-threat nature necessitates stringent handling protocols.

-

Flammable Liquid, Category 2 (H225): This classification indicates a highly flammable liquid and vapor with a flash point below 23°C and an initial boiling point above 35°C.[1][7] The low flash point means that even at room temperature, it can form an ignitable mixture with air. Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[8]

-

Aspiration Hazard, Category 1 (H304): This is a critical toxicological endpoint. If swallowed, the low viscosity of this compound allows it to be easily drawn into the lungs (aspiration), which can cause severe lung damage, chemical pneumonitis, and may be fatal.[1][4] This hazard dictates that vomiting should never be induced after ingestion.[7]

The GHS pictograms associated with this compound are the flame symbol, indicating a flammability hazard, and the health hazard symbol, for the aspiration toxicity.[1][3] The signal word is "Danger."[1]

Exposure Controls and Personal Protective Equipment (PPE): A System of Prevention

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This begins with engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls

The primary line of defense is to minimize the concentration of airborne vapors. This is achieved through:

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9] Explosion-proof ventilation systems are required where large quantities are handled.[8]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[8]

-

Ignition Source Control: All potential ignition sources, such as open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[8] Use only non-sparking tools.[8]

Personal Protective Equipment (PPE)

When engineering controls cannot eliminate the risk of exposure, PPE is essential.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[8] Flame-retardant and antistatic protective clothing should be considered for larger-scale operations.

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[8]

Caption: Personal Protective Equipment (PPE) decision workflow for handling this compound.

First-Aid Measures: Rapid and Correct Response

In the event of an exposure, immediate and appropriate first-aid is crucial. The following protocols are based on the primary hazards of the substance.

-

Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[10] If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. [7] This is the most critical instruction due to the high risk of aspiration.[1][4] If the person is conscious, rinse their mouth with water. Call a poison control center or doctor immediately.

Caption: First-aid response workflow for this compound exposure.

Handling, Storage, and Disposal: Lifecycle Management

Handling

-

Handle in a well-ventilated area and under an inert atmosphere if necessary.

-

Use spark-proof tools and take precautionary measures against static discharges.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Containers, even those that have been emptied, may contain explosive vapors.[12]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep in a flammable liquids storage area.[13]

-

Store locked up.

-

Incompatible materials include strong oxidizing agents, acids, and bases.[12][14]

Disposal

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[15]

-

This material and its container must be disposed of as hazardous waste.[12] Do not allow it to enter the environment.[8][14]

Stability and Reactivity

This compound is generally stable under recommended storage conditions. However, it is a reactive compound under certain conditions:

-

Reactivity: Vapors may form explosive mixtures with air.[8]

-

Conditions to Avoid: Heat, flames, sparks, and static discharge.[8]

-

Incompatible Materials: Strong oxidizing agents can cause a vigorous reaction.[12][14]

-

Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide.[14]

Toxicological and Ecological Information

-

Toxicology: The primary toxicological concern is the aspiration hazard.[1][4] It may also cause skin and eye irritation.[4] No significant data on chronic toxicity, carcinogenicity, or mutagenicity has been identified in the reviewed literature.[12][13]

-

Ecology: While specific data for this compound is limited, related C8 alkenes are very toxic to aquatic life with long-lasting effects.[10][12] It should not be released into the environment.[8] Its low water solubility and volatility suggest it will likely be mobile in the environment.[9][14]

References

-

This compound | C8H16 | CID 638228 - PubChem . National Institutes of Health. [Link]

-

This compound - ChemBK . ChemBK. [Link]

-

This compound - Stenutz . Stenutz. [Link]

-

This compound - Hazardous Agents - Haz-Map . Haz-Map. [Link]

-

MATERIAL SAFETY DATA SHEET - Transene Company's . Transene Company. [Link]

-

Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC . National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - Airgas . Airgas. [Link]

-

Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) . Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET - HubSpot . HubSpot. [Link]

Sources

- 1. This compound | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | 14919-01-8 [chemicalbook.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. CAS 13389-42-9: trans-2-Octene | CymitQuimica [cymitquimica.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 14919-01-8 | TCI EUROPE N.V. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. airgas.com [airgas.com]

- 11. transene.com [transene.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.ca [fishersci.ca]

- 15. 5146414.fs1.hubspotusercontent-na2.net [5146414.fs1.hubspotusercontent-na2.net]

Health and safety hazards of trans-3-Octene

An In-Depth Technical Guide to the Health and Safety Hazards of trans-3-Octene

Introduction

This compound (CAS: 14919-01-8) is an unsaturated hydrocarbon belonging to the alkene family.[1] It serves as a valuable intermediate and building block in organic synthesis and the polymer industry.[2] While its utility is significant, a thorough understanding of its physicochemical properties reveals inherent health and safety hazards that demand rigorous control measures. This guide provides an in-depth analysis of these hazards, offering technical insights and validated protocols for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risk. The primary hazards associated with this compound are its high flammability and a significant aspiration toxicity risk.[3]

Physicochemical and Hazard Profile

A foundational understanding of this compound's properties is essential for anticipating its behavior in a laboratory or industrial setting. The substance is a colorless liquid with a low flash point, indicating a high risk of ignition at ambient temperatures.[1][2]

| Property | Value | Source(s) |

| CAS Number | 14919-01-8 | [1] |

| Molecular Formula | C8H16 | [1][3] |

| Molecular Weight | 112.21 g/mol | [3] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 121-122 °C | [1][2] |

| Density | 0.716 g/mL at 25 °C | [1][2] |

| Vapor Pressure | 33 mmHg at 37.7 °C | [1] |

| Flash Point | 14 °C (57.2 °F) - closed cup |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the most critical hazards.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

Data sourced from multiple safety data sheets and chemical databases.[3][4]

Part 1: Health Hazards Assessment

The primary health hazard of this compound is its potential to cause severe lung damage if aspirated.[3][5] Other health effects are generally associated with the broader class of alkenes.

Aspiration Toxicity (H304)

This is the most severe and immediate health risk. Due to its low viscosity, if this compound is ingested and then vomited, the liquid can be easily drawn into the lungs. This can lead to chemical pneumonitis, a severe inflammation of the lungs that can be fatal.[6][7]

Causality: The low surface tension and low viscosity of hydrocarbons like this compound allow them to spread rapidly over the mucous membranes of the respiratory tract, causing direct tissue damage and inflammation.

Critical Precaution: If ingestion occurs, vomiting must not be induced. The individual should be moved to fresh air, and immediate medical attention is paramount.[2]

Inhalation Hazards

While not classified as acutely toxic via inhalation, exposure to high concentrations of this compound vapor can depress the central nervous system (CNS).[7]

-

Symptoms: Initial symptoms may include headache, nausea, dizziness, and loss of coordination.[7]

-

Mechanism: As a volatile organic compound, it can be readily absorbed into the bloodstream via the lungs, where it can exert narcotic effects on the CNS.[7]

-

Control: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]

Skin and Eye Contact

Pure this compound is not formally classified as a skin or eye irritant under GHS.[3] However, as with many organic solvents and alkenes, prolonged or repeated contact can lead to adverse effects.

-

Skin: Prolonged contact may defat the skin, leading to dryness, cracking, and non-allergic contact dermatitis.[7] Systemic effects following absorption through the skin are also a potential concern.[7]

-

Eyes: Direct contact may cause transient discomfort and redness, similar to windburn, although it is not considered a severe irritant.[7]

-

Control: The use of appropriate chemical-resistant gloves and safety glasses or goggles is mandatory to prevent direct contact.[8]

Chronic Toxicity Profile

There is no conclusive evidence from authoritative bodies like IARC, NTP, or OSHA to classify pure this compound as a carcinogen, mutagen, or reproductive toxin.[6] Safety data sheets for mixtures containing various octene isomers and impurities (such as benzene) may list severe chronic health warnings; however, these are attributable to the other components, not the octene itself.[9]

Part 2: Safety Hazards and Chemical Reactivity

The physical and chemical properties of this compound present significant safety risks, primarily extreme flammability and the potential for peroxide formation.

Extreme Flammability (H225)

With a flash point of only 14°C, this compound can form an ignitable vapor-air mixture at or below standard room temperature. This makes it a significant fire and explosion hazard.

Ignition Sources: Keep away from all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[10] Equipment: Use only explosion-proof electrical and ventilating equipment. Tools must be of a non-sparking variety.[9][10] Grounding: Containers must be grounded and bonded during transfer to prevent the buildup of static electricity.[9]

Peroxide Formation

Like many alkenes, this compound can react with atmospheric oxygen over time to form unstable and potentially explosive peroxide compounds.[7][11] This reaction is accelerated by light and heat.

Mechanism: The allylic hydrogen atoms adjacent to the double bond are susceptible to radical abstraction by oxygen, initiating a chain reaction that forms hydroperoxides. These peroxides can become concentrated during distillation, presenting a severe explosion risk.[12]

Caption: Simplified pathway of peroxide formation in alkenes.

Control Measures:

-

Storage: Store in airtight containers, away from light and heat, preferably under an inert atmosphere (e.g., nitrogen or argon).[11]

-

Labeling: All containers must be labeled with the date received and the date opened.[11][12]

-

Shelf Life: Unopened containers should be discarded after 18 months. Once opened, the chemical should be tested for peroxides regularly and discarded within 3-6 months.[11]

Part 3: Hazard Management and Experimental Protocols

A proactive approach to hazard management is critical. The following protocols provide a framework for safe use, from receipt of the chemical to its final disposal.

Hazard Mitigation Workflow

This workflow outlines the critical decision points for safely managing this compound in a laboratory setting.

Caption: Decision workflow for safe handling of this compound.

Experimental Protocol: Qualitative Peroxide Testing

This protocol must be performed on any container of this compound that has been open for more than 3 months or is near its expiration date.

Objective: To detect the presence of dangerous levels of peroxides.

Materials:

-

Sample of this compound (1-2 mL)

-

Glacial acetic acid

-

Potassium iodide (KI), granular or solution

-

Starch indicator solution (optional)

-

Test tube

Methodology:

-

Preparation: In a chemical fume hood, add 1 mL of the this compound sample to a test tube.

-

Acidification: Add 1 mL of glacial acetic acid to the test tube. Mix gently. The acetic acid helps to dissolve the potassium iodide and facilitate the reaction.

-

Reagent Addition: Add a small spatula tip of granular potassium iodide or 3-5 drops of a freshly prepared 10% KI solution.

-

Observation: Shake the mixture and observe for a color change.

-

Negative Result (Safe): The solution remains colorless. Peroxide levels are negligible.

-

Positive Result (Hazardous): The formation of a yellow to brown color indicates the presence of peroxides. The iodine (I₂) is liberated from the KI by the peroxides (I⁻ → I₂). The intensity of the color correlates with the concentration of peroxides.

-

-

Confirmation (Optional): Add a few drops of starch indicator solution. A deep blue-black color confirms the presence of iodine and, therefore, peroxides.

Personal Protective Equipment (PPE) Selection

The choice of PPE depends on the specific task being performed.

Caption: Logic for selecting appropriate PPE.

-

Gloves: Nitrile gloves are suitable for incidental contact. For prolonged handling, heavier-duty gloves should be considered. Always wash hands thoroughly after use.[7]

-

Eye Protection: Safety glasses are the minimum requirement. Chemical goggles and a face shield are necessary when there is a risk of splashing.

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a respirator with an appropriate organic vapor filter (Type ABEK) is required.[6]

Conclusion

This compound is a chemical that demands respect and careful handling. Its primary hazards—extreme flammability and the potential for fatal aspiration—are significant but manageable with the proper controls. The insidious risk of peroxide formation requires constant vigilance, including strict inventory management and routine testing. By adhering to the principles of E-E-A-T—employing expertise in chemical handling, trusting in self-validating protocols like peroxide testing, and grounding all actions in authoritative safety data—researchers can effectively mitigate the risks associated with this valuable synthetic building block.

References

-

NOVA Chemicals. (2024, December 31). SAFETY DATA SHEET.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octen-3-One Pure.

-

Airgas. (2018, April 6). SAFETY DATA SHEET.

-

Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from

-

Fisher Scientific. (2024, February 17). SAFETY DATA SHEET.

-

ChemBK. (2024, April 9). This compound.

-

TutorChase. (n.d.). What are the health and safety considerations when working with alkenes?.

-

Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.

-

Santa Cruz Biotechnology. (n.d.). 1-Octene Safety Data Sheet.

-

ChemicalBook. (2025, January 27). This compound.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

-

Haz-Map. (n.d.). This compound.

-

TCI EUROPE N.V. (n.d.). This compound.

-

Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes.

-

University of California, Los Angeles. (n.d.). Peroxide Forming Chemicals.

-

Unknown. (n.d.). CHAPTER 3 ALKENES.

-

The Organic Chemistry Tutor. (2018, April 26). Hydration of Alkenes Reaction Mechanism. YouTube.

-

University of Nebraska-Lincoln. (n.d.). PEROXIDE FORMING CHEMICALS.

-

University of California, Berkeley. (n.d.). EHS SOP-0042: Peroxide-Forming Chemicals.

-

Unknown. (n.d.). Chapter 7: Alkenes: Reactions and Synthesis.

Sources

- 1. This compound | 14919-01-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14919-01-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. tutorchase.com [tutorchase.com]

- 9. novachem.com [novachem.com]

- 10. More is on the way! | Airgas [airgas.com]

- 11. odu.edu [odu.edu]

- 12. vumc.org [vumc.org]

High-Purity Synthesis of trans-3-Octene: Stereoselective Strategies

This guide details the high-purity synthesis of trans-3-octene, focusing on stereoselective methodologies suitable for pharmaceutical and fine chemical applications.[1]

Target Molecule: this compound ((E)-3-Octene)

CAS: 14919-01-8

Molecular Formula:

Executive Summary & Strategic Analysis

The synthesis of this compound requires overcoming the thermodynamic similarity between (

This guide presents three distinct pathways:

-

The Birch Reduction (Primary Recommendation): The "Gold Standard" for generating chemically pure trans-alkenes from alkyne precursors.[1] It offers the highest stereoselectivity (>99%

). -

The Julia-Kocienski Olefination: A modern, convergent approach useful when alkyne precursors are unavailable or when coupling complex fragments.[1]

-

Ruthenium-Catalyzed Metathesis: A catalytic alternative discussed for its atom economy, despite challenges in statistical distribution.[1]

Primary Pathway: The Alkyne Route (Birch Reduction)

This pathway relies on the dissolving metal reduction of an internal alkyne.[1] The mechanism is inherently stereoselective due to the electronic repulsion in the radical anion intermediate, forcing the substituents into a trans-diaxial-like arrangement.

Phase 1: Precursor Synthesis (3-Octyne)

Rationale: 3-Octyne is not always shelf-stable or cost-effective; in-situ synthesis from 1-hexyne is operationally superior to 1-butyne (gas) due to easier handling.[1]

Reagents: 1-Hexyne, n-Butyllithium (n-BuLi), Iodoethane, THF/DMPU.[1]

Protocol:

-

Setup: Flame-dry a 500 mL Schlenk flask under Argon. Add 1-Hexyne (50 mmol) and dry THF (100 mL). Cool to -78°C.[1]

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 52 mmol) dropwise. Stir for 1 hour at -78°C, then warm to 0°C for 30 mins.

-

Alkylation: Add Iodoethane (60 mmol) and DMPU (10 mL, to accelerate

). -

Workup: Reflux for 4 hours. Quench with

.[1] Extract with pentane.[1] Distill to isolate 3-octyne (BP: ~132°C).

Phase 2: Stereoselective Reduction

Reagents: Sodium metal (Na), Liquid Ammonia (

Protocol:

-

Condensation: In a 3-neck flask equipped with a dry-ice condenser, condense ammonia (~200 mL) at -78°C.

-

Dissolution: Dissolve 3-octyne (20 mmol) and t-Butanol (40 mmol) in dry ether (20 mL) and add to the ammonia.

-

Reduction: Add small pieces of Sodium metal (45 mmol) sequentially. The solution will turn deep blue (solvated electrons).

-

Completion: Stir for 4 hours. The blue color should persist.[1] If it fades, add more Na.

-

Quench: Carefully add solid

until the blue color disappears.[1] -

Isolation: Allow

to evaporate overnight. Extract residue with pentane, wash with water, dry over -

Purification: Fractional distillation. This compound boils at 122°C.[1][3][4]

Mechanistic Visualization (Birch Reduction)

Figure 1: Electron transfer mechanism ensuring thermodynamic trans-selectivity.

Secondary Pathway: Julia-Kocienski Olefination[1]

For labs avoiding liquid ammonia, this organosulfur pathway offers high

Retrosynthesis: Propanal (Electrophile) + Pentyl-sulfone (Nucleophile).

Reagents: 1-phenyl-1H-tetrazol-5-yl pentyl sulfone (PT-sulfone), KHMDS (Base), Propanal.[1]

Protocol:

-

Sulfone Prep: Synthesize PT-sulfone via Mitsunobu reaction of 1-pentanol with 1-phenyl-1H-tetrazole-5-thiol, followed by oxidation (

).[1] -

Olefination: Dissolve PT-sulfone (10 mmol) in dry THF at -60°C.

-

Deprotonation: Add KHMDS (11 mmol). The solution turns yellow/orange.[1]

-

Addition: Add Propanal (12 mmol) slowly.

-

Rearrangement: Allow the mixture to warm to room temperature. The Smiles rearrangement and elimination of

occur spontaneously. -

Workup: Standard aqueous extraction and column chromatography (Silica, Hexane/EtOAc).

Why this works: The bulky metallated sulfone attacks the aldehyde to form an anti-betaine intermediate, which undergoes a Smiles rearrangement to expel the sulfinate salt, locking the geometry in the trans configuration.

Comparison of Methodologies

| Feature | Birch Reduction (Alkyne) | Julia-Kocienski | Metathesis (Grubbs II) |

| Stereoselectivity ( | >99:1 | >95:5 | ~80:20 (Thermodynamic) |

| Yield | 85-95% | 70-85% | 40-60% (Statistical) |

| Scalability | High (Kg scale possible) | Moderate | Low (Catalyst cost) |

| Atom Economy | High | Low (Sulfone waste) | High |

| Operational Hazard | Liquid | Sensitive reagents | Ruthenium residue |

Characterization & Validation

To certify the synthesized material as this compound, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)

-

NMR (500 MHz,

Physical Properties[1][2][4][5][6]

-

Boiling Point: 121–122 °C (at 760 mmHg).[1]

-

Refractive Index (

): 1.4130.[1] -

IR Spectroscopy: Strong absorption at ~965

(C-H out-of-plane bending for trans-alkenes).[1] Absence of band at ~700

Synthesis Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthesis pathway.

References

-

Birch Reduction Mechanism & Protocol

-

Julia-Kocienski Olefination

-

Physical Properties & Spectral Data

-

Metathesis Comparison

Sources

- 1. This compound | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. This compound | 14919-01-8 [chemicalbook.com]

- 5. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]

- 6. 3-Octene, (E)- [webbook.nist.gov]

The Role of trans-3-Octene as a Human Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of trans-3-octene, a volatile organic compound (VOC) identified as a human metabolite. Moving beyond a simple cataloging of facts, this document synthesizes current scientific understanding of its biochemical origins, analytical detection methodologies, and its emerging role as a potential biomarker in the context of human health and disease. The content herein is structured to provide not just procedural steps but the scientific rationale underpinning them, ensuring a self-validating framework for researchers and developers in the field.

Introduction to this compound: A Volatile Signal from Within

This compound (C8H16) is an unsaturated hydrocarbon that has been identified as an endogenous human metabolite, present in trace amounts in exhaled breath.[1] As a volatile organic compound, it represents a gaseous end-product of metabolic processes that can diffuse from its site of origin into the bloodstream and be expelled via the lungs. The presence and concentration of such VOCs can offer a non-invasive window into the body's intricate biochemical state, reflecting both normal physiology and pathological disturbances.[2] The study of the "volatilome," the complete set of VOCs produced by an organism, is a rapidly advancing field, with significant implications for disease diagnosis and monitoring.

Biochemical Genesis: The Lipid Peroxidation Pathway

The primary endogenous pathway for the formation of this compound in humans is through the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation.[2] This is not a precisely regulated enzymatic pathway but rather a cascade of free-radical mediated reactions that occur under conditions of oxidative stress.

The Role of Omega-6 Fatty Acids

Omega-6 fatty acids, particularly linoleic acid, are the most probable precursors to C8 alkenes like this compound. These fatty acids are abundant in cell membranes and are susceptible to attack by reactive oxygen species (ROS).

Mechanism of Formation

The formation of this compound can be conceptualized through the following key steps:

-

Initiation: Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstract a hydrogen atom from a bis-allylic carbon on the linoleic acid backbone, forming a lipid radical (L•).

-

Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).

-

Decomposition: The unstable lipid hydroperoxides undergo fragmentation, a process that can be catalyzed by transition metals. This decomposition yields a variety of smaller, more volatile products, including aldehydes and hydrocarbons. The specific cleavage of the carbon chain of a linoleic acid hydroperoxide can result in the formation of an 8-carbon fragment that rearranges to form this compound.

Below is a simplified diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Proposed pathway of this compound formation via lipid peroxidation.

Analytical Methodologies for Detection and Quantification

The detection of trace levels of volatile compounds like this compound in complex biological matrices such as breath requires highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Collection: Exhaled Breath

Exhaled breath is an ideal sample for non-invasive monitoring of endogenous VOCs. Collection is straightforward, painless, and can be repeated frequently.

Pre-concentration: Solid-Phase Microextraction (SPME)

Due to the low concentrations of this compound in breath, a pre-concentration step is essential. Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique that involves the exposure of a fused-silica fiber coated with a stationary phase to the breath sample. The volatile analytes adsorb to the fiber, which is then thermally desorbed in the GC inlet.

Detailed Experimental Protocol: SPME-GC-MS Analysis of this compound in Exhaled Breath

This protocol provides a robust framework for the analysis of this compound. It is crucial to note that optimization of parameters such as fiber type, extraction time, and GC temperature program may be necessary depending on the specific instrumentation and sample characteristics.

Materials:

-

Inert breath collection bags (e.g., Tedlar®)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

High-purity helium carrier gas

-

This compound analytical standard

Procedure:

-

Breath Sample Collection:

-

Have the subject exhale completely, then inhale to total lung capacity and hold their breath for 10-15 seconds.

-

The subject then exhales steadily into the collection bag. The end-tidal breath, which is in equilibrium with the blood, is the most representative sample.

-

-

SPME Extraction:

-

Immediately after collection, expose the pre-conditioned SPME fiber to the breath sample within the bag.

-

Allow for an extraction time of 20-30 minutes at room temperature to ensure equilibrium is reached.

-

-

GC-MS Analysis:

-

Injection: Insert the SPME fiber into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes.

-

Separation: Utilize a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate this compound from other VOCs. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp to 150 °C at 5 °C/minute

-

Ramp to 250 °C at 10 °C/minute, hold for 5 minutes

-

-

Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) to acquire mass spectra of the eluting compounds. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity, targeting the characteristic ions of this compound.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

-

Quantify the concentration by creating a calibration curve using known concentrations of the standard.

-

Caption: Proposed metabolic pathway of this compound in humans.

Future Directions and Conclusion

This compound is an intriguing human metabolite with a clear biochemical link to the fundamental process of lipid peroxidation. While its role as a specific disease biomarker is yet to be fully elucidated, its potential as a non-invasive indicator of oxidative stress is significant. Future research should focus on:

-

Quantitative Studies: Establishing baseline concentrations of this compound in large, well-defined healthy and diseased cohorts.

-

Longitudinal Monitoring: Assessing how this compound levels change in response to disease progression and therapeutic intervention.

-

Metabolomic Profiling: Integrating this compound analysis with the measurement of other lipid peroxidation products to develop a more comprehensive biomarker panel for oxidative stress.

References

-

Fenske, J. D., & Paulson, S. E. (1999). Human breath emissions of VOCs. Journal of the Air & Waste Management Association, 49(5), 594–598. [Link]

-

Inonu, H., Doruk, S., Sahin, S., & Erkorkmaz, U. (2012). Oxidative Stress Levels in Exhaled Breath Condensate Associated With COPD and Smoking. Respiratory Care, 57(3), 413–419. [Link]

-

Kupsco, A., Scherer, M., Tarrow, L., & Valeri, L. (2024). Urinary Volatile Organic Compound Metabolites Are Associated with Reduced Lung Function in U.S. Children and Adolescents. International Journal of Environmental Research and Public Health, 21(4), 469. [Link]

-

Owlstone Medical. (2020, August 18). Lipid peroxidation as a source of biomarkers in exhaled breath. [Link]

-

ResearchGate. (2025, August 6). (PDF) Human breath emissions of VOCS. [Link]

-

Bury, D., Modick, K., & Schütze, A. (2019). Urinary metabolites of the UV filter octocrylene in humans as biomarkers of exposure. Archives of Toxicology, 93(4), 913–923. [Link]

-

ResearchGate. (2025, August 7). Urinary non-targeted toxicokinetics and metabolic fingerprinting of exposure to 3-monochloropropane-1,2-diol and glycidol from refined edible oils | Request PDF. [Link]

-

ResearchGate. (2025, October 14). (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. [Link]

-

ResearchGate. (n.d.). Isoprene concentrations (ppb) in the study cohort with fitted log-normal distribution curve. Retrieved January 31, 2026, from [Link]

-

Sies, H. (2017). Hydrogen peroxide as a central redox signaling molecule in physiological oxidative stress: Oxidative eustress. Redox Biology, 11, 613–619. [Link]

-

MDPI. (2023, October 12). Urinary Metabolite Profiling to Non-Invasively Monitor the Omega-3 Index: An Exploratory Secondary Analysis of a Randomized Clinical Trial in Young Adults. [Link]

-

National Center for Biotechnology Information. (n.d.). Elevated levels of oxidative stress markers in exhaled breath condensate. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Octane in exhaled breath to diagnose acute respiratory distress syndrome in invasively ventilated intensive care unit patients. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic Determinants of Alkene Production by the Cytochrome P450 Peroxygenase OleTJE. Retrieved January 31, 2026, from [Link]

-

MDPI. (n.d.). Enzymatic Degradation of Ochratoxin A: The Role of Ultra-Pure Water. Retrieved January 31, 2026, from [Link]

-

MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanisms by which microbial enzymes degrade four mycotoxins and application in animal production: A review. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (2024, January 29). Ethanol. [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). Solanaceae. Retrieved January 31, 2026, from [Link]

-

DTU Research Database. (n.d.). Enzymatic degradation of poly(ethylene terephthalate) (PET): Identifying the cause of the hypersensitive enzyme kinetic response to increased PET crystallinity. Retrieved January 31, 2026, from [Link]

-

YouTube. (2014, August 20). Biochemistry | Cytochrome P450 Catalytic Cycle. [Link]

-

SpringerLink. (n.d.). Current state and future perspectives of cytochrome P450 enzymes for C–H and C=C oxygenation. Retrieved January 31, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity trans-3-Octene

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The seemingly simple alkene, trans-3-octene, serves as a critical building block in various synthetic pathways, including the formation of complex organic molecules and polymers.[1][2] Its utility, however, is directly tied to its purity. This guide provides an in-depth technical overview of sourcing high-purity this compound, interpreting supplier data, and implementing essential quality control measures to ensure experimental success and reproducibility.

The Commercial Landscape: Identifying Reputable Suppliers

High-purity this compound is defined not just by the percentage assay, but by the profile of residual impurities. For most research and development applications, a purity of ≥98% is a common starting point, with higher tiers (≥99%) available for more sensitive applications like catalysis or polymerization studies. Several reputable chemical suppliers offer this compound, each providing varying levels of purity and documentation.

When selecting a supplier, it is crucial to look beyond the catalog description and scrutinize the analytical methods used to certify the product. Gas Chromatography (GC) is the industry standard for determining the purity of volatile compounds like octene isomers.[3]

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Stated Purity | Analysis Method Cited | Key Identifiers |

| Sigma-Aldrich (Merck) | 98% | Not explicitly stated on product page, but GC is standard. | CAS: 14919-01-8, EC: 238-990-3 |

| TCI America / TCI EUROPE | >98.0% | GC | CAS: 14919-01-8[4] |

| GFS Chemicals | 97% (Assay ≥96.50%) | GC-FID | CAS: 14919-01-8[3] |

This table is representative and not exhaustive. Researchers should always consult the supplier's website and documentation for the most current information.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document accompanying your chemical. It is a formal record from the supplier's quality control department certifying that the product meets its stated specifications. A comprehensive CoA for this compound should include:

-

Purity Assay: Typically determined by Gas Chromatography (GC), this value indicates the percentage of this compound relative to other detected components.

-

Identity Confirmation: Methods like Infrared (IR) Spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy confirm the molecular structure. Spectral data for this compound is well-established.[5]

-

Physical Properties: Data such as refractive index and density serve as quick, albeit non-specific, checks of purity. For this compound, the refractive index (n20/D) is approximately 1.413, and the density is around 0.716 g/mL at 25°C.

The following workflow outlines a logical process for a researcher to qualify a new lot of this compound.

Sources

- 1. chemscene.com [chemscene.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. This compound, 97% | GFS Chemicals [gfschemicals.com]

- 4. This compound 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. This compound | C8H16 | CID 638228 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Stereochemical Divergence of 3-Octene Isomers

Subtitle: A Guide to Structural, Physicochemical, and Synthetic Distinctions for Chemical Development

Executive Summary

In the context of fine chemical synthesis and drug development, 3-octene (